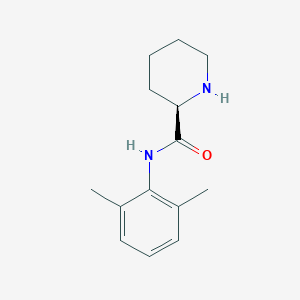

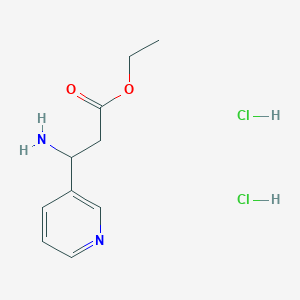

![molecular formula C24H26ClN3O2S B126997 2-[4-氯-6-(4-苯基氨基)嘧啶-2-基]巯基辛酸 CAS No. 1077626-51-7](/img/structure/B126997.png)

2-[4-氯-6-(4-苯基氨基)嘧啶-2-基]巯基辛酸

描述

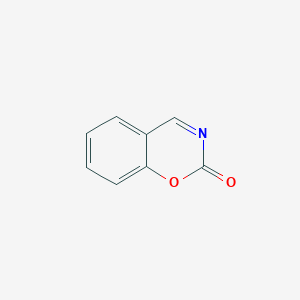

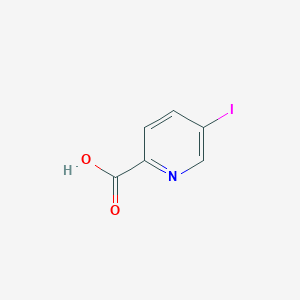

“2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid”, also known as HZ52, is a chemical compound with the molecular formula C24H26ClN3O2S . It is a member of biphenyls .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) . The compound has a molecular weight of 456.0 g/mol . Physical And Chemical Properties Analysis

The compound has a molecular weight of 456.0 g/mol . It has a XLogP3-AA value of 8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 11 . The topological polar surface area is 100 Ų . The compound has a complexity of 527 .科学研究应用

Anticancer Applications

The pyrimidine core of the compound is a well-known structure in anticancer drugs. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells . The specific structure of this compound, with its chloro and phenylanilino substitutions, may offer a unique mechanism of action against cancer cells, potentially leading to the development of new anticancer therapies.

Antimicrobial and Antifungal Effects

Pyrimidine derivatives are also known for their antimicrobial and antifungal properties. The compound could be investigated for its efficacy against various bacterial and fungal strains. Its unique chemical structure might interact with microbial DNA or cell wall synthesis pathways, providing a novel approach to treating infections .

Cardiovascular Research

In cardiovascular research, pyrimidine derivatives have been utilized as cardiovascular agents and antihypertensive drugs. The structural features of this compound suggest potential applications in modulating blood pressure or treating heart-related conditions. Its effects on calcium channels or adenosine receptors could be particularly beneficial in cardiovascular diseases .

Anti-Inflammatory and Analgesic Research

The compound’s sulfanyl octanoic acid moiety could impart anti-inflammatory and analgesic properties. Research into its application in these areas could lead to the development of new pain relief medications or anti-inflammatory drugs, especially for chronic conditions like arthritis .

Antidiabetic Potential

Pyrimidine derivatives have been explored for their antidiabetic effects, particularly as DPP-IV inhibitors. This compound could be studied for its potential to regulate blood sugar levels and serve as a treatment for diabetes mellitus. Its unique structure might offer advantages over existing antidiabetic medications .

Neuroprotective Effects

There is growing interest in the role of pyrimidine derivatives in neuroprotection. This compound could be researched for its potential to protect neuronal cells against damage, which is particularly relevant in conditions like glaucoma or neurodegenerative diseases. Its effects on vascular relaxation and retinal ganglion cell protection are areas of potential application .

Dermatological Applications

Pyrimidine derivatives have shown activity in treating hair disorders. The compound could be investigated for its potential use in treating alopecia or promoting hair growth. Its mechanism of action could involve the modulation of hair follicle function or keratinocyte proliferation .

Antiparasitic and Antileishmanial Activities

Lastly, the compound’s potential as an antiparasitic and antileishmanial agent should not be overlooked. Its structural features might interfere with the life cycle of parasites, offering a new avenue for the treatment of parasitic infections, including leishmaniasis .

作用机制

Target of Action

The primary targets of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, PPARα and PPARγ, by binding to them. This binding enhances the affinity of the receptors to their respective ligands. The interaction of the ligand with an anionic side chain of the receptor site neutralizes the positive charge on the ligand bound to the receptor . This interaction results in changes in gene expression, leading to various downstream effects.

Biochemical Pathways

The binding of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid to PPARα and PPARγ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The compound’s action on these pathways leads to its anti-inflammatory efficacy .

Pharmacokinetics

The compound’s hydrophobic character is expected to influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include potent dual PPARα/γ-agonist activity and potent dual 5-LO/mPGES-1-inhibitor activity . These activities result in anti-inflammatory efficacy, making 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid a promising drug candidate for the treatment of inflammatory diseases .

属性

IUPAC Name |

2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNIGXYHGQLWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

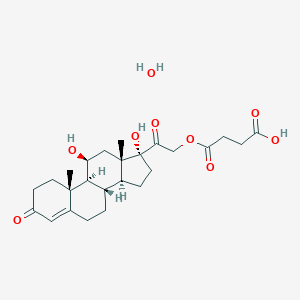

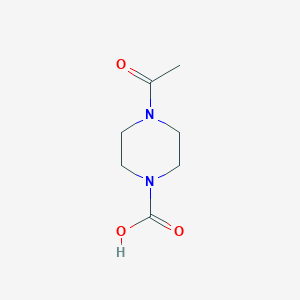

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)